molecular formula C21H23NO7 B14944610 Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate

Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate

Cat. No.: B14944610
M. Wt: 401.4 g/mol
InChI Key: KKWXNWDLKUVSQD-UHFFFAOYSA-N
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Description

ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE is a complex organic compound with a unique structure that includes an oxazolone ring and multiple methoxy and hydroxy functional groups

Preparation Methods

The synthesis of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolone with ethyl acetate under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE include:

These comparisons highlight the uniqueness of ETHYL 2-[4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-2-OXO-1,3-OXAZOLAN-3-YL]ACETATE, particularly its oxazolone ring and the specific arrangement of functional groups.

Properties

Molecular Formula

C21H23NO7

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 2-[4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate

InChI

InChI=1S/C21H23NO7/c1-4-28-18(23)13-22-20(24)29-19(14-5-9-16(26-2)10-6-14)21(22,25)15-7-11-17(27-3)12-8-15/h5-12,19,25H,4,13H2,1-3H3

InChI Key

KKWXNWDLKUVSQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)OC(C1(C2=CC=C(C=C2)OC)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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